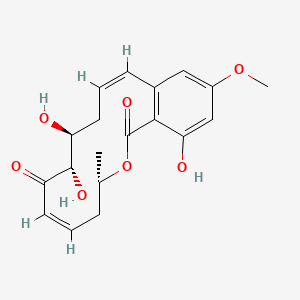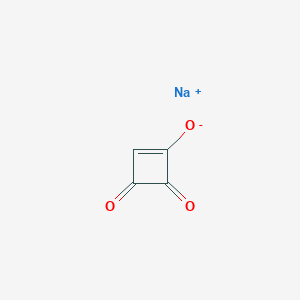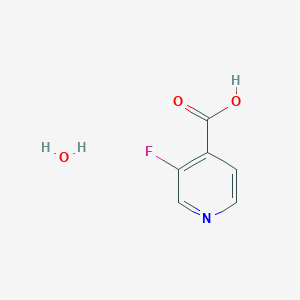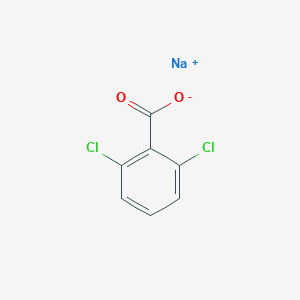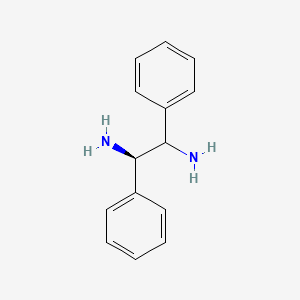
(1r,2s)-1,2-Diphenylethylenediamine
Overview
Description
(1r,2s)-1,2-Diphenylethylenediamine is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1r,2s)-1,2-Diphenylethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1r,2s)-1,2-Diphenylethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Supramolecular Fluorophore Creation : Imai et al. (2007) used (1R,2R)-1,2-diphenylethylenediamine in conjunction with 2-anthracenecarboxylic acid to create a chiral supramolecular organic fluorophore. This compound exhibited circularly polarized luminescence properties in the solid state, which is significant for optical applications (Imai et al., 2007).
Chiral Surfaces for Antigen-Antibody Reactions : Zhou et al. (2012) reported using 1,2-diphenylethylenediamine enantiomers to modify chiral surfaces, impacting the amperometric responses of antigen-antibody reactions. This finding is significant for biosensor development and understanding chiral molecular species' selectivity in biological systems (Zhou et al., 2012).
Optically Active Schiff-base Ligands : Gao and Zheng (2002) synthesized Schiff-base ligands by condensing 2-hydroxyacetophenone with various chiral diamines including (1R,2R)-1,2-diphenylethylenediamine. Such ligands have applications in coordination chemistry and catalysis (Gao & Zheng, 2002).
Improved Optical Resolution : Saigo et al. (1986) demonstrated the efficient resolution of (±)-1,2-Diphenylethylenediamine by fractional crystallization, which is crucial for obtaining optically pure compounds in chemical syntheses (Saigo et al., 1986).
Chiral Shift Reagents in NMR : Gospodarowicz et al. (2012) explored the use of enantiopure amines derived from 1,2-diphenylethylenediamine for enantiodiscrimination of carboxylic acids, demonstrating its utility in NMR spectroscopy (Gospodarowicz et al., 2012).
Liquid Chromatographic Analysis of Catecholamines : Ohkura and Nohta (1992) discussed using 1,2-diphenylethylenediamine as a fluorogenic reagent for the sensitive and selective determination of catecholamines in biological samples (Ohkura & Nohta, 1992).
properties
IUPAC Name |
(2R)-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONXTPCRRASWKW-KWCCSABGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1,2-diphenylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



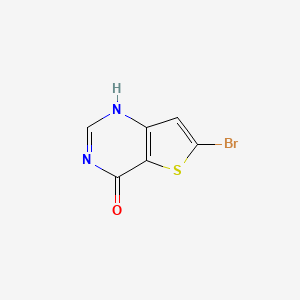
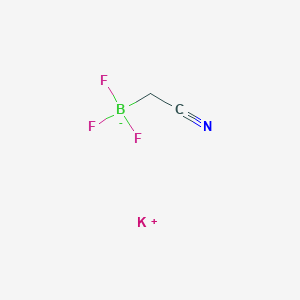
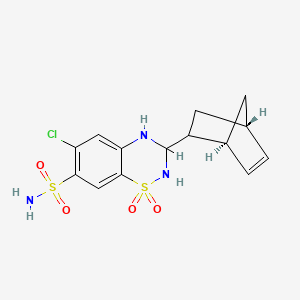
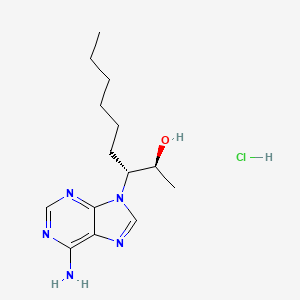
![[(2S)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]azanium;chloride](/img/structure/B7881430.png)
